Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-
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Overview
Description
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- is a complex organic compound known for its unique structure and diverse applications in various fields. This compound features an acetamide group, a hydroxyimino group, and a phenylmethylamino group, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- typically involves multiple steps. One common method includes the reaction of an α,β-unsaturated amide with butyl nitrite and silane, followed by reduction with samarium diiodide. This method is known for its high chemo- and stereoselectivity, yielding optically active dipeptides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions often yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
Scientific Research Applications
Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- involves its interaction with molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The phenylmethylamino group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and oxime-containing molecules, such as:
Acetamide: A simpler structure with fewer functional groups.
2-Hydroxyiminoacetamide: Lacks the phenylmethylamino group but shares the hydroxyimino functionality.
N-Phenylmethylacetamide: Contains the phenylmethyl group but lacks the hydroxyimino functionality.
Uniqueness
What sets Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]- apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61444-89-1 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[3-(benzylamino)propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(10-15-17)14-8-4-7-13-9-11-5-2-1-3-6-11/h1-3,5-6,10,13,17H,4,7-9H2,(H,14,16) |
InChI Key |
FBIXIBNZQZNANN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C=NO |
Origin of Product |
United States |
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